Thieno[3,2-b]pyridine-6-sulfonyl fluoride
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Overview
Description
Thieno[3,2-b]pyridine-6-sulfonyl fluoride is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine derivatives typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thienopyridine core .
Industrial Production Methods
Industrial production of thieno[3,2-b]pyridine-6-sulfonyl fluoride may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridine-6-sulfonyl fluoride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted thienopyridine derivatives .
Scientific Research Applications
Thieno[3,2-b]pyridine-6-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-6-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another thienopyridine derivative with similar pharmacological properties.
Thieno[3,4-b]pyridine: Known for its biological activities and used in similar research applications.
Thiophene Derivatives: These compounds share the thiophene ring and exhibit a variety of biological activities.
Uniqueness
Thieno[3,2-b]pyridine-6-sulfonyl fluoride stands out due to its unique sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for developing new therapeutic agents and advanced materials .
Properties
IUPAC Name |
thieno[3,2-b]pyridine-6-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S2/c8-13(10,11)5-3-7-6(9-4-5)1-2-12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWYGUMWBPVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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